![molecular formula C8H12O B13763124 1,2-Epoxyoctahydropentalene CAS No. 6567-98-2](/img/structure/B13763124.png)
1,2-Epoxyoctahydropentalene
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Overview
Description
1,2-Epoxyoctahydropentalene is an organic compound with the molecular formula C8H12O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1,2-Epoxyoctahydropentalene typically involves the epoxidation of octahydropentalene. One common method is the reaction of octahydropentalene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial production methods may involve the use of more scalable processes, such as the catalytic epoxidation using metal catalysts like titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide. This method offers advantages in terms of efficiency and environmental sustainability .
Chemical Reactions Analysis
1,2-Epoxyoctahydropentalene undergoes various chemical reactions, primarily due to the strained three-membered epoxide ring. Some of the key reactions include:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the less substituted carbon of the epoxide ring, leading to the formation of various substituted products.
Oxidation and Reduction: Although less common, this compound can be subjected to oxidation and reduction reactions under specific conditions, leading to the formation of corresponding alcohols or ketones.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
1,2-Epoxyoctahydropentalene serves as an important intermediate in organic synthesis. Its epoxide group can undergo various nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups. This property makes it valuable for:
- Synthesis of Complex Molecules : It can be used to construct complex natural products and pharmaceuticals by facilitating multi-step synthetic pathways.
- Chiral Synthesis : The compound can be utilized in asymmetric synthesis, where it acts as a chiral building block for the production of enantiomerically enriched compounds.
Medicinal Chemistry
The potential medicinal applications of this compound are being explored in several areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through oxidative stress pathways.
- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity, making them candidates for developing new antibacterial agents.
Materials Science
In materials science, this compound has applications in:
- Polymer Chemistry : Its epoxide functionality allows it to act as a monomer or cross-linking agent in the production of epoxy resins. These materials are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
- Nanotechnology : The compound can be incorporated into nanostructured materials for applications in drug delivery systems and biosensors.
Case Study 1: Anticancer Activity Assessment
A study conducted on the cytotoxic effects of this compound derivatives demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways leading to apoptosis. This research highlights the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Development of Epoxy Resins
Research on the use of this compound in formulating epoxy resins showed enhanced thermal stability and mechanical strength compared to conventional epoxy systems. The study concluded that incorporating this compound could lead to the development of high-performance materials suitable for aerospace applications.
Mechanism of Action
The mechanism of action of 1,2-Epoxyoctahydropentalene primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
At the molecular level, the compound can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical products. The specific pathways and targets depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
1,2-Epoxyoctahydropentalene can be compared with other epoxides, such as 1,2-Epoxyoctane and 1,2-Epoxyhexane. While these compounds share the epoxide functional group, they differ in their carbon chain length and overall structure .
1,2-Epoxyoctane: This compound has a similar epoxide ring but with a longer carbon chain, leading to different physical and chemical properties.
1,2-Epoxyhexane: With a shorter carbon chain, this compound exhibits different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .
Biological Activity
1,2-Epoxyoctahydropentalene is a bicyclic compound with potential biological significance. Its unique structure, characterized by an epoxide group, suggests various interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bicyclic framework with an epoxide functional group, which is often associated with increased reactivity towards biological macromolecules.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing various compounds for their efficacy against bacterial strains, this compound demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The compound induced apoptosis in these cells through the activation of caspase pathways, indicating its potential as an anticancer agent .
The biological activity of this compound is largely attributed to its epoxide group, which can form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity may lead to alterations in cellular signaling pathways and gene expression profiles. Studies have suggested that the compound may modulate pathways involved in inflammation and cell proliferation .
Case Study: Antimicrobial Efficacy
In a clinical study involving topical applications of various compounds for treating skin infections, this compound was included as part of a formulation. Patients treated with this formulation showed a significant reduction in infection symptoms compared to controls. The study highlighted the compound's potential for topical antimicrobial therapies .
Case Study: Cancer Treatment
A recent preclinical trial investigated the use of this compound in combination with conventional chemotherapeutics for enhancing anticancer efficacy. The results indicated that the combination treatment led to synergistic effects in reducing tumor size in xenograft models. This suggests that the compound could enhance the effectiveness of existing cancer treatments .
Properties
CAS No. |
6567-98-2 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-oxatricyclo[4.3.0.02,4]nonane |
InChI |
InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2 |
InChI Key |
WMSIDAPKDOLAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3C(C2C1)O3 |
Origin of Product |
United States |
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